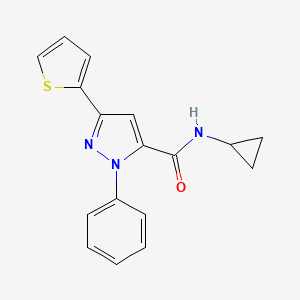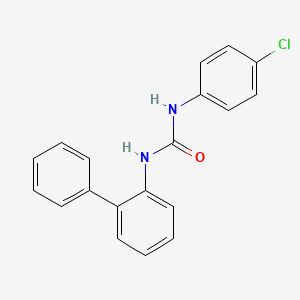![molecular formula C19H20N2OS B5707717 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline, also known as TPAQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPAQ has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline exerts its therapeutic effects through its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. Specifically, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline can induce changes in gene expression that lead to cell death or neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline are complex and depend on the specific disease or condition being studied. In cancer research, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neurological research, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline in lab experiments is its high potency and selectivity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline is its potential toxicity and off-target effects, which must be carefully monitored in any experimental setting.
Direcciones Futuras
There are several potential future directions for research on 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline. One area of interest is the development of 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the use of 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline in various disease states.
Métodos De Síntesis
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylquinoline with pyridine-2-thiol, followed by acetylation with acetic anhydride. The final product is obtained through the reduction of the resulting acetyl derivative with sodium borohydride.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurological research, 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been shown to possess neuroprotective properties and has the potential to be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-12-19(2,3)21(16-9-5-4-8-15(14)16)18(22)13-23-17-10-6-7-11-20-17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPPYQFPXAICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)



![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)


![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)